N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a synthetic organic compound featuring a piperidine core substituted with a furan-3-carbonyl group and a cyclohex-3-enecarboxamide moiety. The furan-3-carbonyl group introduces an oxygen-rich heterocycle, while the cyclohexene ring contributes conformational rigidity. The piperidine scaffold is common in bioactive molecules, and substitutions at the 1- and 4-positions often modulate receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(15-4-2-1-3-5-15)19-12-14-6-9-20(10-7-14)18(22)16-8-11-23-13-16/h1-2,8,11,13-15H,3-7,9-10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSOIWPIOQQMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the piperidin-4-ylmethylamine: This involves the reduction of 4-piperidone using sodium borohydride followed by reductive amination with formaldehyde.
Coupling reaction: The furan-3-carbonyl chloride is then reacted with piperidin-4-ylmethylamine in the presence of a base such as triethylamine to form the intermediate.
Cyclohex-3-enecarboxamide formation: The final step involves the reaction of the intermediate with cyclohex-3-enecarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through multi-step reactions, leveraging:
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Amide bond formation between cyclohex-3-enecarboxylic acid and a piperidine-containing amine.
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Acylation of the piperidine nitrogen with furan-3-carbonyl chloride.
Stability and Decomposition
The compound’s stability is influenced by:
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pH : Hydrolysis of the amide bond occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Temperature : Degrades above 150°C, forming cyclohexene derivatives and furan-3-carboxylic acid .
Table 2: Stability Under Controlled Conditions
Furan Ring
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Electrophilic Substitution : Reacts with nitrating agents (HNO₃/H₂SO₄) at the 5-position of the furan ring .
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Oxidation : Susceptible to peroxide-mediated oxidation, forming γ-ketocarboxamide derivatives.
Piperidine Nitrogen
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Quaternary Ammonium Salt Formation : Reacts with methyl iodide to form N-methylpiperidinium iodide under basic conditions .
Cyclohexene Double Bond
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding cyclohexanecarboxamide .
Industrial-Scale Manufacturing Insights
Patents highlight scalable methods:
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Workup : Ethyl acetate/water extraction avoids emulsions seen in polar solvents .
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Purification : Column chromatography (SiO₂, hexane/EtOAc) achieves >95% purity .
Critical Challenges :
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of receptor-ligand interactions due to its structural complexity.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Thiopyran-Substituted Analog
Compound : N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034523-89-0)
Pyrimidine-Substituted Analog
Compound : N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1396847-86-1)
- Molecular Formula : C₁₇H₂₄N₄O
- Molecular Weight : 300.4
- The lower molecular weight compared to the thiopyran analog may improve metabolic stability .
Functional Analogs with Piperidine-Acetamide Scaffolds
Goxalapladib (CAS 412950-27-7)
Molecular Formula : C₄₀H₃₉F₅N₄O₃
Molecular Weight : 718.80
Key Features :
Fentanyl Derivatives (e.g., 2'-Fluoroortho-fluorofentanyl)
Molecular Formula : C₂₃H₂₇F₂N₂O
Molecular Weight : ~403.5
Key Features :
- Piperidine-based opioids with phenethyl and fluorophenyl groups.
- Structural similarity to the target compound lies in the piperidine core, but functional divergence arises from aromatic substituents, leading to potent µ-opioid receptor agonism .
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Activity |
|---|---|---|---|---|
| Target Compound | Likely C₁₈H₂₃N₂O₃* | ~315.4* | Furan-3-carbonyl, cyclohexene | Unknown |
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
1. Chemical Structure and Synthesis
The compound consists of a piperidine ring, a furan moiety, and a cyclohexene carboxamide structure. The synthesis typically involves several steps, including the formation of the furan-3-carbonyl chloride followed by reactions with piperidine and cyclohexenecarboxylic acid derivatives.
Synthetic Route Overview
| Step | Reaction | Key Reagents |
|---|---|---|
| 1 | Formation of furan-3-carbonyl chloride | Furan, thionyl chloride |
| 2 | Reaction with piperidine | Piperidine, base (e.g., triethylamine) |
| 3 | Coupling with cyclohexenecarboxylic acid | Cyclohexenecarboxylic acid, coupling agent |
2. Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The piperidine ring may interact with neurotransmitter receptors, potentially influencing pain perception and inflammation pathways.
- Enzyme Modulation : It may inhibit specific kinases involved in cellular signaling, which is crucial for processes such as cell proliferation and migration.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
- Analgesic Properties : Research indicated that the compound could reduce pain response in animal models, comparable to standard analgesics.
- Anticancer Potential : Preliminary studies showed that the compound could inhibit the growth of certain cancer cell lines by inducing apoptosis, highlighting its potential as an anticancer agent.
4. Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(furan-3-carbonyl)piperidin-4-ylmethyl)benzenesulfonamide | Structure | Moderate anti-inflammatory |
| N-(furan-3-carbonyl)piperidin-4-ylmethyl)-1,3,5-trimethylpyrazole | Structure | Anticancer activity |
| N-(furan-3-carbonyl)piperidin-4-ylmethyl)cinnamamide | Structure | Antimicrobial properties |
5. Conclusion and Future Directions
This compound shows promise as a bioactive compound with potential applications in anti-inflammatory and analgesic therapies, as well as anticancer treatments. Further studies are necessary to elucidate its mechanism of action fully and evaluate its efficacy in clinical settings.
Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Exploring structure-activity relationships (SAR) to optimize therapeutic effects.
- Conducting clinical trials to assess safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
